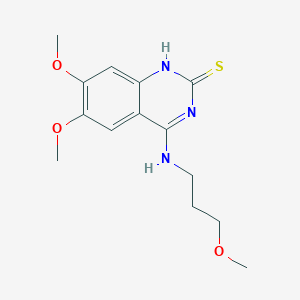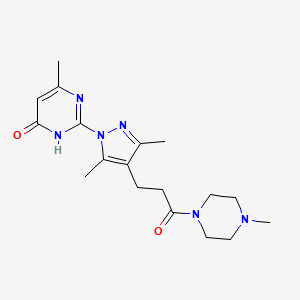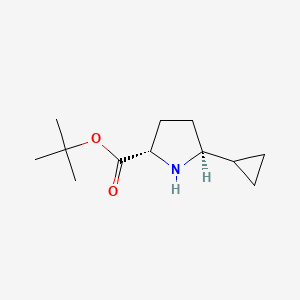![molecular formula C19H14ClN5O2S B2430461 N-(4-chlorophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 946262-44-8](/img/structure/B2430461.png)
N-(4-chlorophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-chlorophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . It was designed and synthesized to act as an inhibitor of the epidermal growth factor receptor (EGFR) . The compound has shown potent anti-proliferative activities against A549 and HCT-116 cancer cells .
Synthesis Analysis
The synthesis of this compound involves the condensation between the aldehyde and urea, similar to the Mannich condensation . The reaction was carried out by changing solvents, catalysts, and catalyst loading .Molecular Structure Analysis
The molecular structure of this compound is based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold . It contains a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms .Chemical Reactions Analysis
The compound was evaluated for its kinase inhibitory activities against wild EGFR (EGFR WT) . It showed an IC50 value of 0.016 µM, indicating a strong inhibitory effect . In addition, it showed noticeable activity against mutant EGFR (EGFR T790M) with an IC50 of 0.236 µM .Aplicaciones Científicas De Investigación
Antitumor Activity
A study by El-Morsy et al. (2017) synthesized a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, including a compound similar to N-(4-chlorophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide. They evaluated its antitumor activity against the human breast adenocarcinoma cell line MCF7 and found mild to moderate antitumor activity in some derivatives El-Morsy, El-Sayed, & Abulkhair, 2017.
Synthesis and Characterization
Salian, Narayana, and Sarojini (2017) investigated the synthesis and spectroscopic characterization of derivatives related to N-(4-chlorophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide. This study provided valuable insights into the structural aspects of such compounds, which are crucial for understanding their potential applications Salian, Narayana, & Sarojini, 2017.
Antioxidant Activity
El‐Mekabaty (2015) explored the use of 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, a key intermediate in synthesizing compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, for the creation of new heterocycles. Some of these synthesized compounds exhibited significant antioxidant activity, nearly equivalent to that of ascorbic acid El‐Mekabaty, 2015.
Antimicrobial Activity
Bondock, Rabie, Etman, and Fadda (2008) synthesized new heterocycles incorporating the antipyrine moiety, using a compound structurally similar to N-(4-chlorophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide. The synthesized compounds were evaluated for their antimicrobial properties, showing potential in this area Bondock, Rabie, Etman, & Fadda, 2008.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2S/c20-12-6-8-13(9-7-12)22-16(26)11-28-19-23-17-15(18(27)24-19)10-21-25(17)14-4-2-1-3-5-14/h1-10H,11H2,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXOYDYVEKJXMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chlorobenzoyl)-4-[2-(trifluoromethyl)thieno[3,2-d]pyrimidin-4-yl]piperazine](/img/structure/B2430381.png)
![2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine](/img/structure/B2430382.png)
![N-(4-acetylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2430383.png)
![Lithium 6-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2430385.png)





![{4-[(3-Chlorophenyl)methoxy]-2-fluorophenyl}boronic acid](/img/structure/B2430395.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2430399.png)
